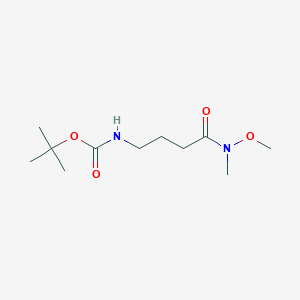

Tert-butyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate

Description

Tert-butyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (CAS: 227751-84-0) is a carbamate derivative characterized by a tert-butyl carbamate group linked to a butyl chain substituted with a methoxy(methyl)amino moiety and a ketone group. Its molecular formula is C₁₁H₂₀N₂O₄, with a molecular weight of 264.29 g/mol . This compound is frequently utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactive carbamate and amide functionalities. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic processes, while the methoxy(methyl)amino group contributes to nucleophilic reactivity, enabling further functionalization .

Propriétés

IUPAC Name |

tert-butyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(15)12-8-6-7-9(14)13(4)16-5/h6-8H2,1-5H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDBABWMOLDZLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate typically involves multiple steps. One common route includes the reaction of tert-butyl carbamate with 4-(methoxy(methyl)amino)-4-oxobutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamate group into an amine.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Drug Development

Tert-butyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate has been investigated for its potential in drug development, particularly as a building block for synthesizing biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.

- Anti-inflammatory Activity : Recent studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as IL-1β and IL-6, indicating potential use in treating inflammatory diseases like rheumatoid arthritis and asthma .

- Proteolysis Targeting Chimeras (PROTACs) : The compound has been incorporated into PROTACs aimed at degrading specific proteins associated with cancers, such as KRAS G12D mutations. This application highlights its utility in targeted cancer therapy .

Synthesis Applications

2. Chemical Intermediates

The compound serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various reactions, leading to the formation of more complex molecules.

- Synthesis of Benzoxazole Derivatives : this compound can be used to synthesize benzoxazole derivatives that exhibit significant anti-inflammatory effects . These derivatives have shown promise in reducing mRNA levels of inflammatory cytokines in vitro and in vivo.

Research Tools

3. Biological Research

In biological research, this compound acts as a useful tool for exploring biochemical pathways and mechanisms.

- Cytokine Expression Studies : By utilizing this compound, researchers can study the modulation of cytokine expression under various conditions, providing insights into immune responses and potential therapeutic targets .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anti-inflammatory effects | Compounds derived from this compound inhibited IL-1β and IL-6 expression | Potential treatment for rheumatoid arthritis and asthma |

| PROTACs development | Integration into KRAS G12D targeting chimeras | Advancements in targeted cancer therapies |

Mécanisme D'action

The mechanism of action of tert-butyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and physicochemical differences between tert-butyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate and analogous compounds:

Activité Biologique

Tert-butyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (CAS No: 227751-84-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C11H22N2O4

- Molar Mass : 246.31 g/mol

- Density : 1.056 ± 0.06 g/cm³

- Melting Point : 42-43 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound's structure allows it to potentially inhibit key enzymes and receptors involved in cellular processes, which may lead to its observed antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The results indicate that this compound exhibits significant antibacterial activity.

Table 1: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 0.015 mg/mL | 0.030 mg/mL |

| Staphylococcus aureus | 0.008 mg/mL | 0.015 mg/mL |

| Bacillus cereus | 0.020 mg/mL | 0.040 mg/mL |

These findings suggest that the compound is more effective than traditional antibiotics like ampicillin and streptomycin against these strains, indicating its potential as a novel antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Research indicates that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer)

- Concentration Range : 1 µM to 100 µM

- Results :

- Significant reduction in cell viability observed at concentrations above 10 µM.

- Induction of apoptosis was confirmed via flow cytometry analysis.

In Vivo Studies

Further investigations into the in vivo effects of this compound have shown promising results in animal models, particularly regarding its anti-inflammatory properties.

Table 2: In Vivo Anti-inflammatory Effects

| Treatment Group | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 120 ± 8 |

| Compound Treatment | 70 ± 5 | 45 ± 3 |

The administration of the compound significantly lowered levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential use in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for Tert-butyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate?

The synthesis typically involves multi-step procedures, starting with the activation of the amine group. For example:

- Step 1 : React 4-amino-4-oxobutylcarbamate derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .

- Step 2 : Introduce the methoxy(methyl)amino group via nucleophilic substitution or coupling reactions. Use solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity .

- Purification : Employ silica gel chromatography (hexane:ethyl acetate gradients) for high-purity isolation .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : Confirm structural integrity by analyzing proton environments (e.g., tert-butyl group at ~1.4 ppm, carbonyl signals at ~170 ppm) .

- LC-MS : Verify molecular weight (e.g., [M+Na]+ peaks) and monitor reaction progress .

- IR Spectroscopy : Identify functional groups (e.g., carbamate C=O stretch at ~1680–1720 cm⁻¹) .

Q. How stable is this compound under varying pH and temperature conditions?

- Acidic/alkaline conditions : Carbamates are prone to hydrolysis; stability tests in buffers (pH 3–10) at 25–60°C can assess degradation rates .

- Thermal stability : Perform differential scanning calorimetry (DSC) to detect decomposition temperatures .

- Storage recommendations : Store at –20°C in inert atmospheres to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. What mechanistic insights exist for carbamate hydrolysis in this compound?

- Pathways : Hydrolysis occurs via nucleophilic attack on the carbonyl carbon, yielding amines and CO₂. Kinetic studies using deuterated solvents (D₂O) or isotopic labeling (¹⁸O) can track reaction pathways .

- Catalysis : Enzymatic cleavage (e.g., esterases) vs. acid/base-catalyzed routes. Use stopped-flow spectrophotometry to measure rate constants under controlled pH .

Q. How can researchers resolve contradictions in reported bioactivity data?

- Case example : Discrepancies in enzyme inhibition assays may arise from solvent effects (e.g., DMSO interference). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. fluorometric activity assays) .

- Statistical approaches : Apply Design of Experiments (DoE) to identify confounding variables (e.g., reagent purity, incubation time) .

Q. What strategies optimize this compound’s interaction with biological targets?

- Structure-activity relationship (SAR) : Modify the methoxy(methyl)amino group to enhance hydrogen bonding or steric effects. Test derivatives in enzyme inhibition assays (e.g., proteases) .

- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can computational modeling predict reactivity or toxicity?

- DFT calculations : Simulate carbamate hydrolysis transition states to identify reactive intermediates .

- Docking studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Validate with mutagenesis data .

Q. What advanced applications exist for this compound in probe development?

- Fluorescent tagging : Conjugate with dansyl chloride or BODIPY dyes via the amine group for cellular imaging .

- Photoaffinity labeling : Incorporate diazirine moieties to capture transient protein interactions .

Methodological Tables

Key Considerations for Experimental Design

- Reagent compatibility : Avoid strong oxidizers or reductants during synthesis to prevent side reactions .

- Scale-up challenges : Optimize solvent volumes and catalyst loading using microfluidic reactors for reproducible yields .

- Ethical compliance : Adhere to institutional guidelines for handling bioactive derivatives, especially in antimicrobial studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.